![molecular formula C9H13ClN2 B2681914 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl CAS No. 1398503-97-3](/img/structure/B2681914.png)
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a white to yellow solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a cyclopenta[c]pyridine ring system, making it an interesting subject for chemical and pharmaceutical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is carried out using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as t-BuOOH.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopenta[c]pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
- 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines .
Uniqueness
3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride is unique due to its specific cyclopenta[c]pyridine ring system and the presence of a methyl group at the 3-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-4-7-2-3-9(10)8(7)5-11-6;/h4-5,9H,2-3,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPNOLRPVJZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2681832.png)
![ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2681835.png)

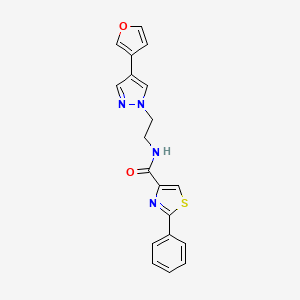
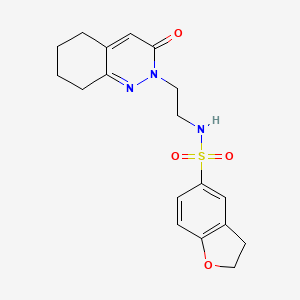
![4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid](/img/structure/B2681841.png)
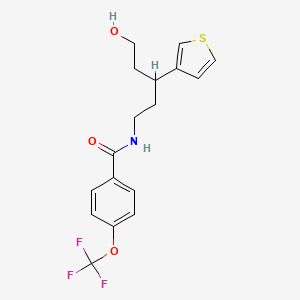
![2-(4-acetylphenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2681843.png)
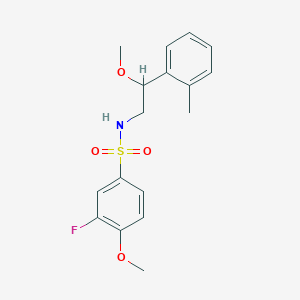
![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2681847.png)
![(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole](/img/structure/B2681848.png)
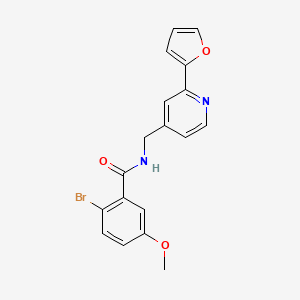
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2681851.png)
